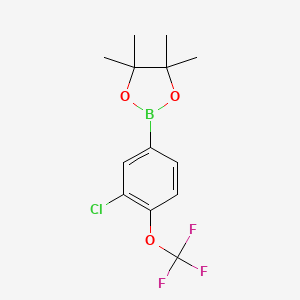![molecular formula C10H9NOS2 B13124579 3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one CAS No. 792857-19-3](/img/structure/B13124579.png)
3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one is a heterocyclic compound that features a unique structure with both indolizine and sulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of indolizine derivatives with thiol-containing reagents under controlled conditions. The reaction often requires the presence of a base, such as sodium hydroxide or triethylamine, and is carried out in solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, its indolizine core can interact with nucleic acids, affecting gene expression and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis[(alkylsulfanyl)methyl]-1,3,5-triazinan-2-ones: These compounds also contain sulfanyl groups and exhibit similar reactivity.
Thiazole Derivatives: Known for their biological activities, including antimicrobial and anticancer properties.
Uniqueness
3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one is unique due to its indolizine core, which provides distinct electronic and structural properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
792857-19-3 |
|---|---|
Molekularformel |
C10H9NOS2 |
Molekulargewicht |
223.3 g/mol |
IUPAC-Name |
2-hydroxy-5-methylindolizine-3-carbodithioic acid |
InChI |
InChI=1S/C10H9NOS2/c1-6-3-2-4-7-5-8(12)9(10(13)14)11(6)7/h2-5,12H,1H3,(H,13,14) |
InChI-Schlüssel |
FWLLTLNTHLLCLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC2=CC(=C(N12)C(=S)S)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



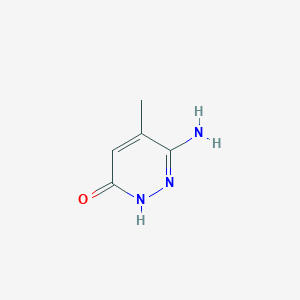
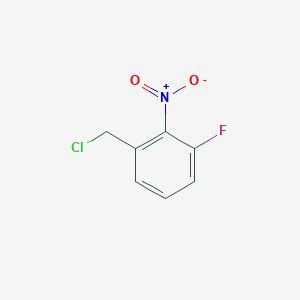
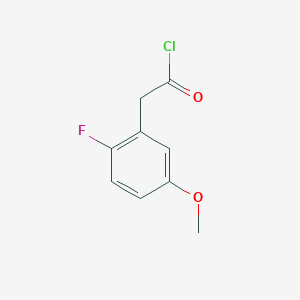
![Ethyl4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13124542.png)
![3-Chloro-2-{[(e)-(2,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13124543.png)
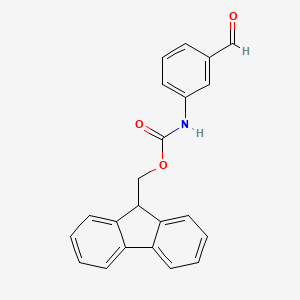
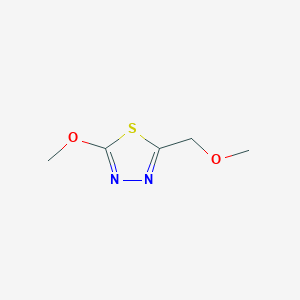
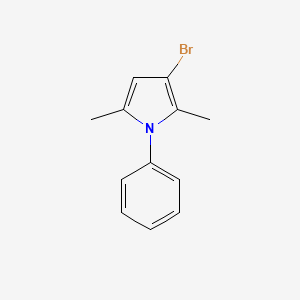
![Methyl 4'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13124568.png)
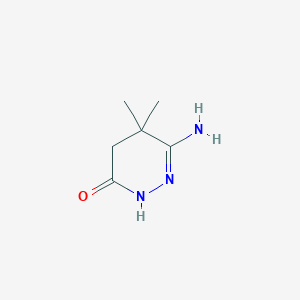
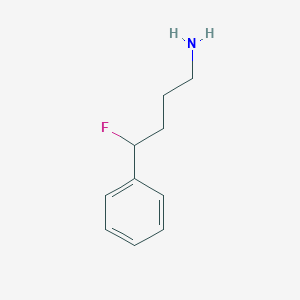
![1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione](/img/structure/B13124587.png)
